7-Chloro-4-methyl-2-piperidin-1-ylquinoline
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Overview
Description
7-Chloro-4-methyl-2-piperidin-1-ylquinoline is a chemical compound with the molecular formula C15H17ClN2 and a molecular weight of 260.11 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-methyl-2-piperidin-1-ylquinoline can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with piperidine . This reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-methyl-2-piperidin-1-ylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include piperidine, potassium carbonate, and ethanol as the solvent.
Oxidation and Reduction:
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different substituents, which can exhibit diverse biological activities .
Scientific Research Applications
7-Chloro-4-methyl-2-piperidin-1-ylquinoline has several scientific research applications, including:
Antimicrobial Activity: The compound and its derivatives have shown moderate to good antimicrobial activity against various bacterial strains.
Antimalarial Activity: Some derivatives of this compound exhibit significant antimalarial activity, making them potential candidates for the development of new antimalarial drugs.
Anticancer Activity: The compound has been evaluated for its anticancer properties, with some derivatives showing promising results against different cancer cell lines.
Mechanism of Action
The mechanism of action of 7-Chloro-4-methyl-2-piperidin-1-ylquinoline involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety is known to interact with various biological targets, leading to its diverse biological activities . the exact molecular targets and pathways involved in its mechanism of action are not fully elucidated.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-4-methyl-2-(4-methylpiperidin-1-yl)quinoline
- 4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline
- 7-Chloro-4-methyl-2-(3-methylpiperidin-1-yl)quinoline
Uniqueness
7-Chloro-4-methyl-2-piperidin-1-ylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities compared to other similar compounds. Its combination of a chloro and piperidinyl group makes it a versatile scaffold for the development of new derivatives with potential therapeutic applications .
Properties
IUPAC Name |
7-chloro-4-methyl-2-piperidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2/c1-11-9-15(18-7-3-2-4-8-18)17-14-10-12(16)5-6-13(11)14/h5-6,9-10H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCNWAYJFBSSQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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